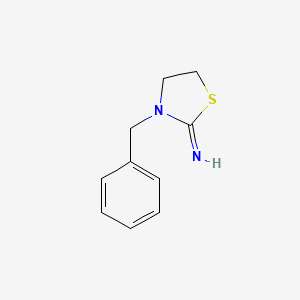
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring and a tetrazolium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4,5-dimethylthiazole with diphenyltetrazolium chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the tetrazolium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tetrazolium derivatives, while reduction can produce dihydro forms of the compound.
Applications De Recherche Scientifique
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is often employed in cell viability assays, where it serves as a colorimetric indicator.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
Mécanisme D'action
The mechanism by which 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride exerts its effects is primarily through its interaction with cellular components. In cell viability assays, the compound is reduced by cellular enzymes to form a colored formazan product, which can be quantitatively measured. This reduction process is indicative of cellular metabolic activity and is used to assess cell viability and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
- 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-N-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-2-propanamine
Uniqueness
Compared to similar compounds, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride stands out due to its unique combination of a thiazole ring and a tetrazolium moiety. This structure imparts specific chemical properties that make it particularly useful in biochemical assays and potential therapeutic applications.
Propriétés
Numéro CAS |
6193-35-7 |
|---|---|
Formule moléculaire |
C18H18ClN5S |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
2-(3,5-diphenyl-1H-tetrazol-1-ium-2-yl)-4,5-dimethyl-1,3-thiazole;chloride |
InChI |
InChI=1S/C18H17N5S.ClH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
Clé InChI |
KYENMFWIKMBWJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


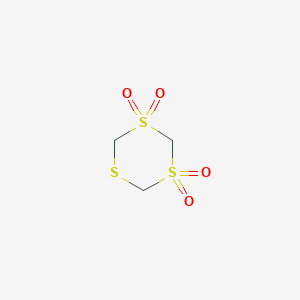
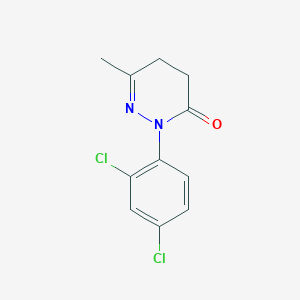
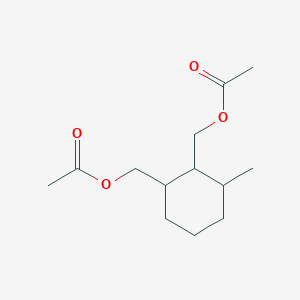
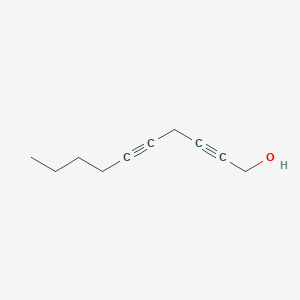

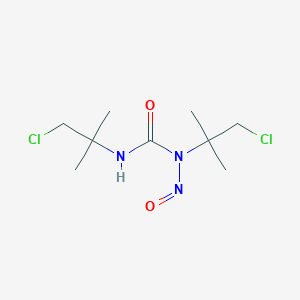
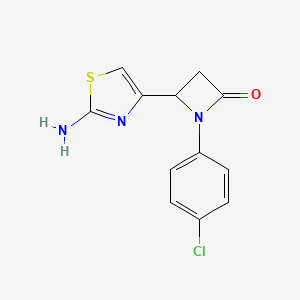
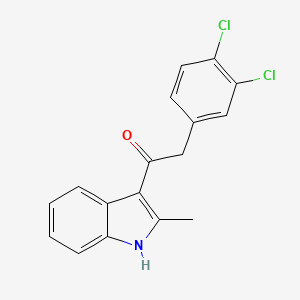
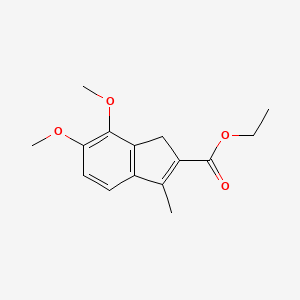
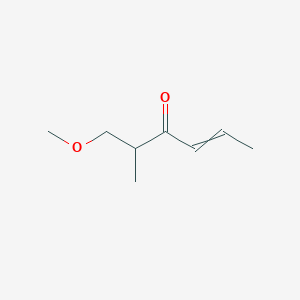
![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

